1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-
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Overview
Description
(S)-gabaculine is the (S)-enantiomer of gabaculine. It has a role as a bacterial metabolite and an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor. It is an enantiomer of a (R)-gabaculine.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : The chiral β-nitroacrylate derived from 1,3-cyclohexadiene acts as a dienophile in a diastereoselective Diels-Alder reaction. This reaction leads to the production of enantiopure trans-N-Boc-3-aminobicyclic[2,2,2]octane-2-carboxylic acids and related derivatives (Calmès, Escale, Didierjean, & Martínez, 2011).
Synthesis of Bicyclic Octene Derivatives : 1,3-Cyclohexadiene derivatives undergo cycloaddition with dienophiles, resulting in bicyclo[2.2.2]octene derivatives. This process is significant in the synthesis of compounds with a bridgehead methyl group (Rao & Bhaskar, 1993).
Microbial Oxidation Products : Microbial oxidation of benzoic acids leads to halo- and methyl-substituted 3,5-cyclohexadiene-1,2-diol-1'carboxylic acids, providing insights into benzoic acid metabolism in bacteria (Reineke, Otting, & Knackmuss, 1978).
Conformationally Constrained Amino Acids and Peptides : Cyclohexadiene-based compounds contribute to the creation of conformationally restricted amino acids and peptides, beneficial in understanding peptide structures and functions (Valle et al., 1988).
Applications in Synthesis and Catalysis
Synthesis of Triazole-based Scaffolds : The cyclohexadiene derivative 5-amino-1,2,3-triazole-4-carboxylic acid is utilized in synthesizing peptidomimetics and biologically active compounds, overcoming challenges like the Dimroth rearrangement through ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).
Radical Chain Syntheses : Cyclohexadiene-based reagents have been developed for facilitating "clean" radical chain syntheses, significantly impacting the generation of designer radicals from various substrates (Walton & Studer, 2005).
properties
CAS RN |
59556-29-5 |
---|---|
Product Name |
1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)- |
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
KFNRJXCQEJIBER-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@@H](C=CC=C1C(=O)O)N |
SMILES |
C1C(C=CC=C1C(=O)O)N |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N |
Other CAS RN |
59556-29-5 |
synonyms |
3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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